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Executive Summary
Risvodetinib (formerly IkT-148009) is an investigational, orally administered, selective small-

molecule inhibitor of the c-Abl non-receptor tyrosine kinase, being developed as a potential

disease-modifying therapy for Parkinson's disease. The central hypothesis behind its

development is that by inhibiting the overactivation of c-Abl, risvodetinib can mitigate

downstream pathological processes that are central to the initiation and progression of

Parkinson's disease. These processes include the aggregation of alpha-synuclein (α-

synuclein), neuronal cell death, and neuroinflammation. Preclinical studies have demonstrated

the potential of risvodetinib to halt disease progression and reverse functional loss.[1][2][3]

Recent Phase 2 clinical trial data has provided the first evidence of a reduction in α-synuclein

pathology in patients with Parkinson's disease, alongside a favorable safety profile.[4][5] This

guide provides a detailed overview of the mechanism of action of risvodetinib, supported by

available preclinical and clinical data.

The Role of c-Abl Kinase in Parkinson's Disease
Pathophysiology
The Abelson tyrosine kinase (c-Abl) is a non-receptor tyrosine kinase that plays a crucial role in

various cellular processes, including cell growth, survival, and migration.[6] In the context of

neurodegenerative diseases, particularly Parkinson's disease, c-Abl has been identified as a
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key mediator of pathogenic cascades triggered by oxidative stress.[6][7][8][9] Overactivity of c-

Abl is believed to contribute significantly to the neurodegenerative process in Parkinson's

disease.[10]

The pathogenic role of activated c-Abl in Parkinson's disease is thought to be mediated through

several key mechanisms:

Phosphorylation of α-synuclein: Activated c-Abl can directly phosphorylate α-synuclein. This

post-translational modification is believed to promote the misfolding and aggregation of α-

synuclein into the toxic oligomers and fibrils that form Lewy bodies, a hallmark pathology of

Parkinson's disease.[6]

Impairment of Autophagy: The c-Abl signaling pathway has been implicated in the inhibition

of autophagy, the cellular process responsible for clearing aggregated proteins.[11] By

impairing this clearance mechanism, activated c-Abl may contribute to the accumulation of

toxic α-synuclein aggregates.

Promotion of Neuroinflammation: Activated c-Abl can contribute to neuroinflammatory

processes, which are increasingly recognized as a significant component of Parkinson's

disease pathology.

Induction of Apoptosis: Overactive c-Abl can trigger programmed cell death (apoptosis) in

dopaminergic neurons, the primary cell type lost in Parkinson's disease.[11]

Risvodetinib's Proposed Mechanism of Action
Risvodetinib is designed to be a potent and selective inhibitor of c-Abl kinase.[12] By blocking

the kinase activity of c-Abl, risvodetinib is hypothesized to interrupt the downstream

pathological events that drive Parkinson's disease. The intended therapeutic effects of

risvodetinib include:

Reducing α-synuclein Pathology: By inhibiting the c-Abl-mediated phosphorylation of α-

synuclein, risvodetinib is expected to decrease its aggregation and promote its clearance.

[13]

Protecting Dopaminergic Neurons: Through the inhibition of apoptotic pathways and the

restoration of cellular protective mechanisms, risvodetinib aims to prevent the loss of
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dopaminergic neurons.[2][10][14]

Restoring Neuroprotective Mechanisms: By modulating the c-Abl signaling pathway,

risvodetinib may help to restore cellular homeostasis and neuroprotective functions within

the brain and gastrointestinal tract.[2][3]

The following diagram illustrates the proposed mechanism of action of risvodetinib in the

context of Parkinson's disease pathology.
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Proposed Mechanism of Action of Risvodetinib in Parkinson's Disease
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Caption: Risvodetinib inhibits c-Abl activation, blocking downstream pathological cascades.
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Preclinical Evidence
Preclinical studies in various animal models of Parkinson's disease have provided the

foundational evidence for the therapeutic potential of risvodetinib. These studies have

demonstrated that inhibition of c-Abl by risvodetinib can lead to a substantial reduction in α-

synuclein aggregate pathology, prevent the loss of dopaminergic neurons, and result in the

reversal of functional deficits.[1]

Clinical Development: The Phase 2 '201 Trial'
The '201 Trial' (NCT05424276) was a Phase 2, multicenter, randomized, double-blind, placebo-

controlled clinical trial designed to evaluate the safety, tolerability, and efficacy of risvodetinib
in patients with early-stage, untreated Parkinson's disease.[5][15]

Experimental Protocol
Participants: The trial enrolled 126 individuals with early-stage Parkinson's disease who had

not yet initiated dopaminergic therapy.[4][15]

Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three once-

daily oral doses of risvodetinib (50 mg, 100 mg, or 200 mg) or a placebo for 12 weeks.[1][5]

Primary Endpoints: The primary endpoint was safety and tolerability, assessed by monitoring

treatment-emergent adverse events, cardiovascular safety, and laboratory analyses.[1]

Secondary Endpoints: A hierarchy of 15 secondary endpoints was used to evaluate the

potential benefits on motor and non-motor functions, including the Movement Disorder

Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Schwab and

England Activities of Daily Living (SEADL) scale.[1][5]

Exploratory Endpoints: Biomarker analysis included the assessment of α-synuclein

pathology in skin biopsies and cerebrospinal fluid/plasma analysis using a seed-amplification

assay.[1]

Key Findings
The '201 Trial' yielded significant findings that support the proposed mechanism of action of

risvodetinib.
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4.2.1. Safety and Tolerability

The trial met its primary safety endpoint, with risvodetinib demonstrating a safety and

tolerability profile comparable to placebo.[4][5] The completion rate for the 12-week dosing

period was high at 95%, with 99% dosing compliance.[4]

Adverse Event Profile Risvodetinib (All Doses) Placebo

Completion Rate 95% -

Dosing Compliance 99% -

Common AEs (nausea,

diarrhea, etc.)
Frequency similar to placebo -

Falls (Reported as AE) Nearly 5-fold reduction -

Data from the Phase 2 '201

Trial' as reported in October

2025.[4]

4.2.2. Efficacy Outcomes

While the trial was not powered for definitive efficacy, it showed promising signals of functional

improvement.

Efficacy Measure Dose Outcome

MDS-UPDRS Part 2 (Motor

Experiences of Daily Living)
100 mg Nominal statistical significance

Schwab and England ADL

Scale
50 mg Nominal statistical significance

ADL: Activities of Daily Living.

Data from the Phase 2 '201

Trial' as reported in October

2025.[5]
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An approximate dose-response trend was observed for the MDS-UPDRS Part 2 scores.[5]

Notably, 13 of the 15 secondary outcome measures showed a numerical trend favoring

risvodetinib over placebo.[5]

4.2.3. Biomarker Evidence

Exploratory biomarker analysis provided the most direct evidence of risvodetinib's target

engagement and disease-modifying potential. A dose-dependent reduction in cutaneous

neuronal alpha-synuclein deposition was observed in a subset of patients.[4][5] This is the first

time an experimental treatment has demonstrated a reduction in the underlying alpha-synuclein

pathology of Parkinson's disease.[4]

The following diagram illustrates the workflow of the '201 Trial'.
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Phase 2 '201 Trial' Workflow
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Caption: Workflow of the Phase 2 '201' clinical trial for risvodetinib.

Future Directions
The promising results from the Phase 2 '201 Trial' have paved the way for further clinical

development of risvodetinib. An end-of-Phase 2 meeting with the U.S. Food and Drug

Administration (FDA) has taken place to discuss the design of a Phase 3 program.[10] Future

studies will likely aim to confirm the clinical efficacy and durability of response, as well as to

further validate the effect of risvodetinib on the alpha-synuclein burden in a larger patient

population over a longer duration.[5]
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Conclusion
Risvodetinib represents a novel and promising therapeutic approach for Parkinson's disease

by targeting the underlying pathological mechanism of c-Abl kinase activation. The

convergence of a well-defined mechanism of action, supportive preclinical data, and

encouraging Phase 2 clinical trial results, particularly the unprecedented reduction in alpha-

synuclein pathology, positions risvodetinib as a leading candidate for a disease-modifying

therapy in Parkinson's disease. Further investigation in pivotal Phase 3 trials is eagerly

anticipated by the scientific and medical communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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